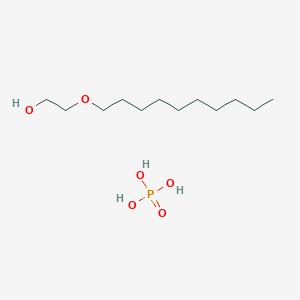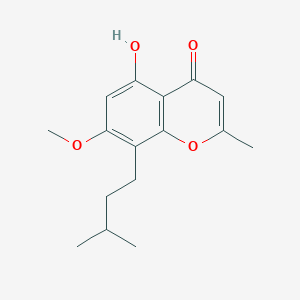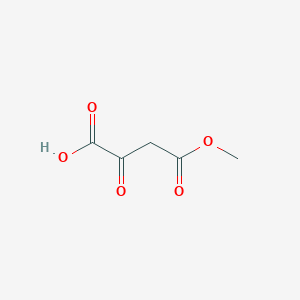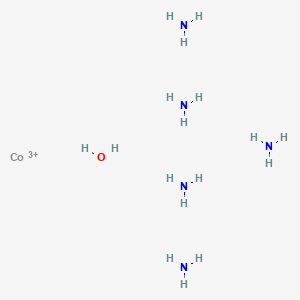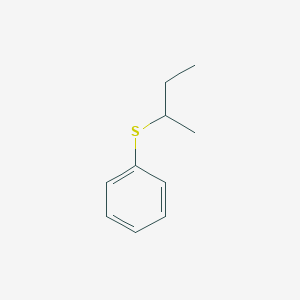
2-(Phenylthio)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylthio)butane, also known as PTB, is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-(Phenylthio)butane is not fully understood. However, it has been proposed that 2-(Phenylthio)butane exerts its biological activities by modulating various signaling pathways in cells. For example, 2-(Phenylthio)butane has been found to activate the p38 MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. In addition, 2-(Phenylthio)butane has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
2-(Phenylthio)butane has been found to exhibit various biochemical and physiological effects. For example, 2-(Phenylthio)butane has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. 2-(Phenylthio)butane has also been found to inhibit the activity of various enzymes, such as tyrosinase and cyclooxygenase-2 (COX-2), which are involved in the regulation of melanin synthesis and inflammation, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Phenylthio)butane has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Secondly, 2-(Phenylthio)butane exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to the use of 2-(Phenylthio)butane in lab experiments. For example, 2-(Phenylthio)butane has low solubility in water, which may limit its use in certain experimental setups. In addition, 2-(Phenylthio)butane has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Zukünftige Richtungen
For research on 2-(Phenylthio)butane include elucidating its mechanism of action, evaluating its in vivo efficacy and toxicity, and exploring its potential as a lead compound for drug development.
Synthesemethoden
The synthesis of 2-(Phenylthio)butane involves the reaction between 2-chlorobutane and thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via an S N 2 mechanism, resulting in the formation of 2-(Phenylthio)butane as the main product. The yield of 2-(Phenylthio)butane can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of the reactants, and the reaction time.
Wissenschaftliche Forschungsanwendungen
2-(Phenylthio)butane has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2-(Phenylthio)butane is in the treatment of cancer. 2-(Phenylthio)butane has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 2-(Phenylthio)butane has been shown to enhance the efficacy of chemotherapy drugs by increasing their uptake and reducing their resistance.
2-(Phenylthio)butane has also been found to exhibit antifungal activity by inhibiting the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. This property of 2-(Phenylthio)butane makes it a potential candidate for the development of new antifungal drugs.
Eigenschaften
CAS-Nummer |
14905-79-4 |
|---|---|
Produktname |
2-(Phenylthio)butane |
Molekularformel |
C10H14S |
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
butan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-3-9(2)11-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
YKLUJQMOFAXHHI-UHFFFAOYSA-N |
SMILES |
CCC(C)SC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)SC1=CC=CC=C1 |
Andere CAS-Nummern |
14905-79-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



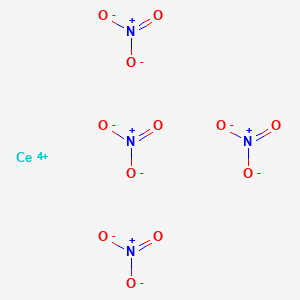
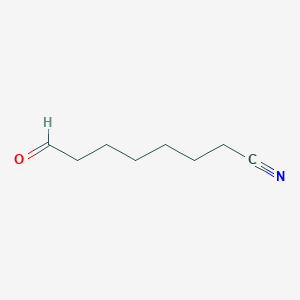
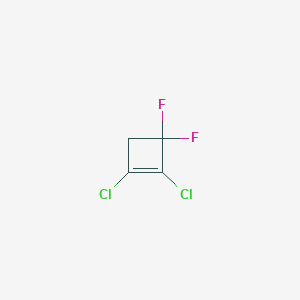
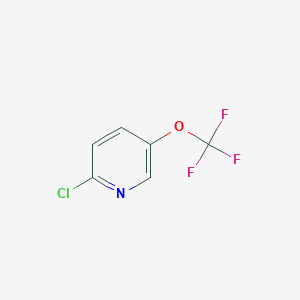
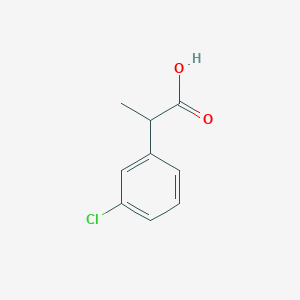
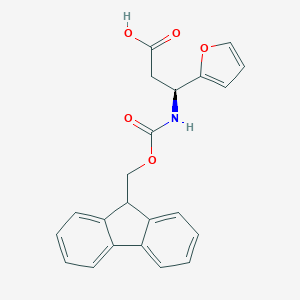
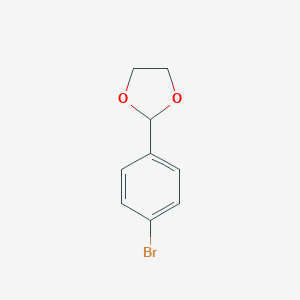
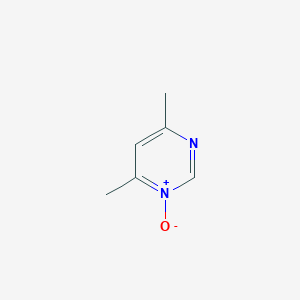
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
